Chiral Purity and Enantiomeric Integrity Compared to L-Enantiomer
5-(Phenylmethyl) hydrogen D-glutamate is the D-enantiomer of γ-benzyl glutamate. Its chiral purity is critical for the stereochemical fidelity of synthesized peptides. While specific enantiomeric excess (e.e.) values for the free base are not consistently reported, the requirement for high chiral purity in this class of compounds is well-established [1]. The L-enantiomer, H-L-Glu(OBzl)-OH (CAS 1676-73-9), is available with a specific rotation of [α]20/D = +29.0°±2 (C=2, 6N HCl) [2]. The D-enantiomer exhibits an opposite and equal magnitude of optical rotation, with vendors reporting values of [α]D20 = -21 ± 3º (C=1 in AcOH) . This opposite optical rotation is a direct consequence of its D-configuration and serves as a key quality control parameter. Using the incorrect enantiomer would result in peptides with the wrong stereochemistry, completely altering their biological activity.
| Evidence Dimension | Chiral Identity (Specific Rotation) |
|---|---|
| Target Compound Data | [α]D20 = -21 ± 3º (C=1 in AcOH) |
| Comparator Or Baseline | H-L-Glu(OBzl)-OH (CAS 1676-73-9): [α]20/D = +29.0°±2 (C=2, 6N HCl) |
| Quantified Difference | Opposite sign of rotation; difference in magnitude is due to different solvent and concentration conditions. The D-form is the non-natural enantiomer required for specific applications. |
| Conditions | Target: C=1 in AcOH; Comparator: C=2 in 6N HCl |
Why This Matters
Procurement of the correct enantiomer (D vs. L) is non-negotiable for achieving the desired stereochemical outcome in peptide synthesis, as the biological activity of the final product is often strictly dependent on chirality.
- [1] Angene. (n.d.). H-D-Glu(OBzl)-OH. Retrieved from https://www.angenechem.com View Source
- [2] Aikeshiji. (n.d.). L-谷氨酸-5-苄酯 (gamma-Benzyl L-glutamate). Retrieved from http://www.aikeshiji.com/goods-10737.html View Source
